(6R,7S)-7-amino-3-ethyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (6R,7S)-7-amino-3-ethyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 183383-80-4
VCID: VC0064906
InChI: InChI=1S/C10H14N2O3/c1-2-5-3-4-6-7(11)9(13)12(6)8(5)10(14)15/h6-7H,2-4,11H2,1H3,(H,14,15)/t6-,7+/m1/s1
SMILES: CCC1=C(N2C(CC1)C(C2=O)N)C(=O)O
Molecular Formula: C10H14N2O3
Molecular Weight: 210.233

(6R,7S)-7-amino-3-ethyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

CAS No.: 183383-80-4

Cat. No.: VC0064906

Molecular Formula: C10H14N2O3

Molecular Weight: 210.233

* For research use only. Not for human or veterinary use.

(6R,7S)-7-amino-3-ethyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid - 183383-80-4

Specification

CAS No. 183383-80-4
Molecular Formula C10H14N2O3
Molecular Weight 210.233
IUPAC Name (6R,7S)-7-amino-3-ethyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C10H14N2O3/c1-2-5-3-4-6-7(11)9(13)12(6)8(5)10(14)15/h6-7H,2-4,11H2,1H3,(H,14,15)/t6-,7+/m1/s1
Standard InChI Key RVOVDJUZYTULIT-RQJHMYQMSA-N
SMILES CCC1=C(N2C(CC1)C(C2=O)N)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator